2-(2-Aminophenyl)propan-2-ol

概要

説明

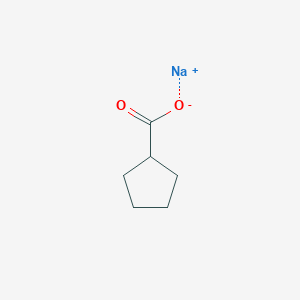

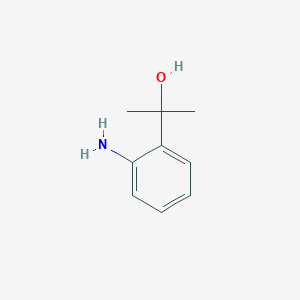

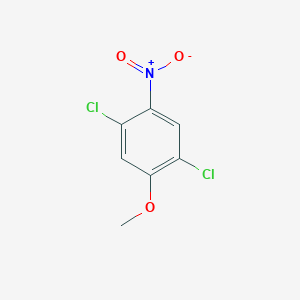

2-(2-Aminophenyl)propan-2-ol is a chemical compound that is structurally related to a class of beta-adrenergic blocking agents. These agents are known for their potential in medical applications, particularly in cardiovascular therapy. The compound is characterized by the presence of an amino group attached to a phenyl ring and a propan-2-ol moiety.

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, a series of 1-(aryloxy)-3-[[(amido)alkyl]amino] propan-2-ols have been synthesized, where the aryl moiety is heterocyclic or the amidic group is substituted by a heterocyclic moiety . Additionally, the synthesis of enantiomers of 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol has been described, indicating the versatility of the synthetic approaches for this class of compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using X-ray diffraction analysis. For example, the crystal structures of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives have been reported, revealing details about the conformation of the amine fragments and the overall molecular arrangement . These studies provide insights into the structural aspects that could influence the biological activity of 2-(2-Aminophenyl)propan-2-ol.

Chemical Reactions Analysis

Although the specific chemical reactions of 2-(2-Aminophenyl)propan-2-ol are not detailed in the provided papers, the related compounds have been tested for various biological activities, suggesting that they undergo interactions with biological receptors . The chemical structure of these compounds allows them to bind to adrenoceptors, which is indicative of their potential reactivity in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2-Aminophenyl)propan-2-ol can be inferred from the properties of similar compounds. The compounds in this class have shown significant biological activities, such as decreasing blood pressure and possessing antiarrhythmic activity . The crystallographic studies have also revealed the presence of hydrogen-bonded chains and rings, which are important for the stability and solubility of these compounds . These properties are crucial for their function as pharmaceutical agents.

科学的研究の応用

Catalytic Transformations : Bernas et al. (2015) explored the transformation of 1-(2-Aminophenyl)propan-2-ol at 200 °C under argon pressure, using catalysts like carbon, titania, and zeolite supported Ru, Pd, Pt, Rh, and Ir, as well as metal-free zeolites. They achieved high conversion with H-Beta-150 and H-Beta-25 and high selectivity to 2-methylindoline with 0.3 % Ir–H-Beta-150 and H-Beta-25, noting that formation of the final product 2-methylindoline only took place over the most acidic catalysts (Bernas et al., 2015).

Acute Toxicity and Cytotoxicity Assessment : Pelizaro et al. (2019) assessed the acute toxicity and cytotoxicity of fluorescent markers produced by cardanol and glycerol to various biological models. They found that the synthesized compounds, including derivatives of 2-(2-Aminophenyl)propan-2-ol, demonstrated low acute toxicity, suggesting potential safe use as fluorescent markers for biodiesel quality monitoring (Pelizaro et al., 2019).

Corrosion Inhibition : Gao et al. (2007) synthesized tertiary amines in the series of 1,3-di-amino-propan-2-ol and studied their inhibitive performance on carbon steel corrosion. They found that these compounds acted as anodic inhibitors and demonstrated promising inhibition efficiency, retarding the anodic dissolution of iron by forming a protective layer on the metal surface (Gao et al., 2007).

Beta-Adrenoceptor Blocking Agents : Rzeszotarski et al. (1979) synthesized a series of 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols and determined their affinity to beta 1- and beta-2-adrenoceptors, confirming substantial cardioselectivity for certain derivatives (Rzeszotarski et al., 1979).

Adsorption and Decomposition on Catalysts : Zawadzki et al. (2001) studied the adsorption and decomposition of propan-2-ol on carbon and carbon-supported metal catalysts using in situ infrared spectroscopy. Their research provided insights into the interactions between propan-2-ol and these catalysts (Zawadzki et al., 2001).

Transfer Hydrogenation Studies : Samec and Bäckvall (2002) investigated the transfer hydrogenation of various imines to amines by propan-2-ol in benzene, catalyzed by a ruthenium complex. They observed high efficiency and selectivity in the reaction (Samec & Bäckvall, 2002).

Synthesis and Biological Properties : Papoyan et al. (2011) synthesized new derivatives of 2-(4-chlorophenyl)-3-morpholin-4-yl-1-(4-alkoxyphenyl)propan-1-ols, exhibiting anticonvulsive and some peripheral n-cholinolytic activities without antibacterial activity (Papoyan et al., 2011).

Biodiesel Production : Modi et al. (2006) used propan-2-ol as an acyl acceptor for immobilized lipase-catalyzed preparation of biodiesel from vegetable oils, achieving high conversion rates (Modi et al., 2006).

Safety And Hazards

The safety data sheet for 2-(2-Aminophenyl)propan-2-ol indicates that it is for R&D use only and not for medicinal or household use . It has hazard statements H302, H315, H319, H332, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

特性

IUPAC Name |

2-(2-aminophenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-9(2,11)7-5-3-4-6-8(7)10/h3-6,11H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZXREFASOUJZAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40291576 | |

| Record name | 2-(2-aminophenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40291576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Aminophenyl)propan-2-ol | |

CAS RN |

15833-00-8 | |

| Record name | 15833-00-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76547 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-aminophenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40291576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methylbenzo[c]cinnoline](/img/structure/B95863.png)